molecular formula C27H25BrN2O4S B306427 5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B306427
M. Wt: 553.5 g/mol
InChI Key: LKHCVPDTDJKSJV-FKMRTPQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative that has a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication in cancer cells. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one are diverse. This compound has been found to induce apoptosis in cancer cells, inhibit their growth, and reduce inflammation. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments are its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research. The limitations of using this compound in lab experiments are its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research of 5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies can be conducted to explore the mechanisms of action of this compound and to identify potential targets for its use in cancer therapy. Finally, the development of new analogs of this compound with improved solubility and reduced toxicity can be explored.

Synthesis Methods

The synthesis of 5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde and 3-(2-methoxyethyl)-2-phenyliminothiazolidin-4-one in the presence of a base. The reaction occurs at room temperature and yields the desired compound in good yield.

Scientific Research Applications

5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anticancer agent. It has been found to induce apoptosis in cancer cells and inhibit their growth. Additionally, this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C27H25BrN2O4S

Molecular Weight

553.5 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25BrN2O4S/c1-32-14-13-30-26(31)24(35-27(30)29-21-11-7-4-8-12-21)17-20-15-22(28)25(23(16-20)33-2)34-18-19-9-5-3-6-10-19/h3-12,15-17H,13-14,18H2,1-2H3/b24-17-,29-27?

InChI Key

LKHCVPDTDJKSJV-FKMRTPQPSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=CC=C4

Origin of Product

United States

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